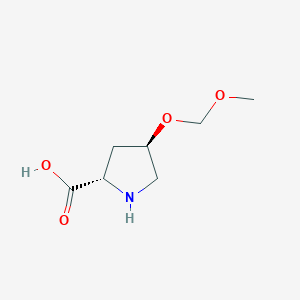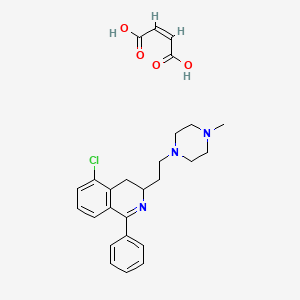
(2S,4R)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both a methoxymethoxy group and a carboxylic acid group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid typically involves the protection of the hydroxyl group of a pyrrolidine derivative followed by the introduction of the methoxymethoxy group. One common method includes the use of methoxymethyl chloride in the presence of a base such as sodium hydride. The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a building block for biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of (2S,4R)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The methoxymethoxy group can enhance the compound’s stability and solubility, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: Lacks the methoxymethoxy group, making it less versatile in certain synthetic applications.
(2S,4R)-4-Methoxypyrrolidine-2-carboxylic acid: Contains a methoxy group instead of a methoxymethoxy group, which may affect its reactivity and stability.
Uniqueness: (2S,4R)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid is unique due to the presence of the methoxymethoxy group, which provides additional synthetic flexibility and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its applicability in various fields.
Eigenschaften
Molekularformel |
C7H13NO4 |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
(2S,4R)-4-(methoxymethoxy)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO4/c1-11-4-12-5-2-6(7(9)10)8-3-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 |
InChI-Schlüssel |
RBPGAQGKRHEOCS-RITPCOANSA-N |
Isomerische SMILES |
COCO[C@@H]1C[C@H](NC1)C(=O)O |
Kanonische SMILES |
COCOC1CC(NC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Bis[o-(N-cyclohexylformimidoyl)phenolato]copper](/img/structure/B12885565.png)



![(2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12885597.png)


